molecular formula C23H29NO4S B2470513 1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine CAS No. 1797341-40-2

1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2470513
CAS No.: 1797341-40-2
M. Wt: 415.55
InChI Key: KHJGISOIUANGKF-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-[3-(Benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

The primary target of (3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

This compound interacts with its target, the EGFR kinase, by binding to the hinge region of the ATP binding site of the kinase . This binding inhibits the kinase activity of EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell growth and proliferation.

Result of Action

The result of the action of (3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is the inhibition of EGFR kinase, leading to a decrease in cell proliferation. Specifically, it has been observed to show potent antiproliferative results against the A549 cancer cell line .

Preparation Methods

The synthesis of 1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxybenzoyl intermediate: This step involves the reaction of benzyl alcohol with benzoyl chloride in the presence of a base such as pyridine to form benzyloxybenzoyl chloride.

    Coupling with piperidine: The benzyloxybenzoyl chloride is then reacted with piperidine in the presence of a base like triethylamine to form the benzyloxybenzoyl-piperidine intermediate.

    Introduction of the methylpropanesulfonyl group: Finally, the intermediate is reacted with methylpropanesulfonyl chloride in the presence of a base such as sodium hydride to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[3-(Benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Comparison with Similar Compounds

1-[3-(Benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine can be compared with similar compounds such as:

    1-[3-(Benzyloxy)benzoyl]piperidine: Lacks the sulfonyl group, making it less hydrophilic.

    4-(2-Methylpropanesulfonyl)piperidine: Lacks the benzyloxybenzoyl group, reducing its potential for hydrophobic interactions.

    1-[3-(Benzyloxy)benzoyl]-4-(methylsulfonyl)piperidine: Contains a different sulfonyl group, which may alter its reactivity and interactions.

The unique combination of the benzyloxybenzoyl and methylpropanesulfonyl groups in this compound provides it with distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-18(2)17-29(26,27)22-11-13-24(14-12-22)23(25)20-9-6-10-21(15-20)28-16-19-7-4-3-5-8-19/h3-10,15,18,22H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJGISOIUANGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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